REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([PH:7](=[O:11])[O:8][CH2:9][CH3:10])[CH2:4][CH2:5][CH3:6].[CH3:12]I.O>O1CCCC1.ClCCl>[CH2:3]([P:7]([CH3:12])(=[O:11])[O:8][CH2:9][CH3:10])[CH2:4][CH2:5][CH3:6] |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CCC)P(OCC)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are carefully added
|
Type
|
CUSTOM
|
Details
|
Separation of the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulphate and removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
affords an oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)P(OCC)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |